molecular formula C19H23ClN2O2S B11342687 2-(3-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

2-(3-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B11342687
M. Wt: 378.9 g/mol
InChI Key: PHDICRLWPZAMNI-UHFFFAOYSA-N
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Description

2-(3-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of 3-chlorophenoxyacetic acid: This can be achieved by reacting 3-chlorophenol with chloroacetic acid under basic conditions.

    Amidation: The 3-chlorophenoxyacetic acid is then converted to its corresponding amide by reacting with an amine, such as piperidine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Thiophene Substitution:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the amide bond, potentially using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the amide bond may produce the corresponding amine.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-chlorophenoxy)-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide lies in its specific combination of aromatic and heterocyclic rings, which may confer unique chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H23ClN2O2S

Molecular Weight

378.9 g/mol

IUPAC Name

2-(3-chlorophenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H23ClN2O2S/c20-15-6-4-7-16(12-15)24-14-19(23)21-13-17(18-8-5-11-25-18)22-9-2-1-3-10-22/h4-8,11-12,17H,1-3,9-10,13-14H2,(H,21,23)

InChI Key

PHDICRLWPZAMNI-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CNC(=O)COC2=CC(=CC=C2)Cl)C3=CC=CS3

Origin of Product

United States

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